![molecular formula C9H14O4 B13912035 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the functionalization of bicyclo[1.1.1]pentane cores. One common method is the use of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes. This involves the use of alcohol, amine, and carboxylic acid functional handles from a simple common intermediate . Industrial production methods often rely on scalable synthetic routes, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes .
Analyse Chemischer Reaktionen
2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation. Major products formed from these reactions include difunctionalized bicyclo[1.1.1]pentane derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it serves as a bioisostere for benzene rings, providing improved biological activities, physicochemical properties, and metabolic profiles. In the industry, it is used in the development of materials such as liquid crystals and molecular rotors .
Wirkmechanismus
The mechanism of action of 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to mimic the behavior of benzene rings, thereby interacting with various biological targets. This interaction can lead to changes in biological activities, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its unique structure and properties. Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as 1,2-difunctionalized bicyclo[1.1.1]pentanes and 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share similar structural features but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2-(methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-12-5-13-4-7-6-2-9(7,3-6)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
MQPYMFFDGNIWIC-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCC1C2CC1(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


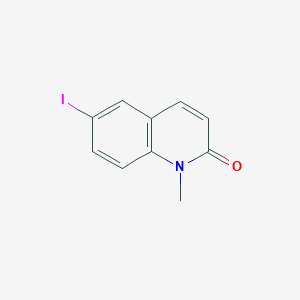
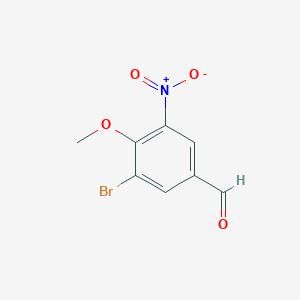

![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)
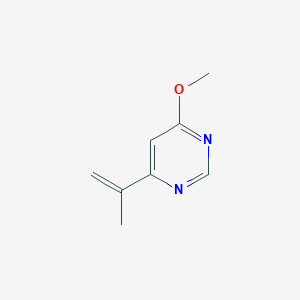

![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
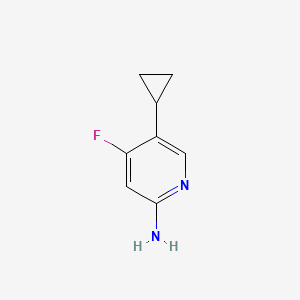
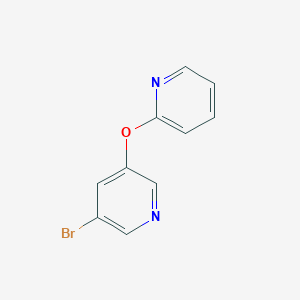

![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
